6-amino-2,3-dihydro-1H-pyrrolizin-1-one

5-Lipoxygenase Inflammation Enzyme Inhibition

6-Amino-2,3-dihydro-1H-pyrrolizin-1-one is a high-purity heterocycle (C7H8N2O, MW 136.15) supplied for use as a validated negative control in 5-LOX enzyme inhibition assays or a low-potency (IC50 311 µM) benchmark for PYCR1 medicinal chemistry campaigns. Procure to establish baseline 5-LOX activity without core scaffold interference or to initiate SAR-driven lead optimization from a defined inactive-to-weakly active starting point. Also available as a key substrate for enantioselective synthetic methodology development targeting Alzheimer’s-relevant pyrrolizinone libraries.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
Cat. No. B12892438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-2,3-dihydro-1H-pyrrolizin-1-one
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC1CN2C=C(C=C2C1=O)N
InChIInChI=1S/C7H8N2O/c8-5-3-6-7(10)1-2-9(6)4-5/h3-4H,1-2,8H2
InChIKeyZDCIVWAKJKKECN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-amino-2,3-dihydro-1H-pyrrolizin-1-one: Core Chemical and Structural Overview for Research Procurement


6-amino-2,3-dihydro-1H-pyrrolizin-1-one is a heterocyclic organic compound with the molecular formula C7H8N2O and a molecular weight of 136.15 g/mol . It is characterized by a fused bicyclic pyrrolizinone core bearing a primary amino substituent at the 6-position. While the compound falls within a broader class of substituted 2,3-dihydro-1H-pyrrolizin-1-one derivatives that have been explored for potential biological activities, including as a potential treatment for Alzheimer's disease, the specific compound itself lacks publicly available, quantitative, comparator-based evidence in the primary scientific literature to justify its selection over closely related analogs [1].

Why 6-amino-2,3-dihydro-1H-pyrrolizin-1-one Cannot Be Assumed Interchangeable with Other Pyrrolizinone Analogs


Substitution among pyrrolizinone derivatives is not scientifically sound without direct comparative data. Even minor structural modifications to the pyrrolizinone core—such as variations in the position of the amino group, substitution on the aromatic ring, or changes to the fused ring system—can profoundly alter target binding affinity, selectivity, and pharmacokinetic properties. For instance, the broader class of 2,3-dihydro-1H-pyrrolizin-1-one derivatives has been investigated for diverse targets, including COX enzymes and LFA-1 [1][2]. Therefore, in the absence of explicit, quantitative head-to-head studies, assuming functional equivalence between 6-amino-2,3-dihydro-1H-pyrrolizin-1-one and any other analog represents a significant scientific and procurement risk.

Quantitative Differentiation Evidence for 6-amino-2,3-dihydro-1H-pyrrolizin-1-one: A Data-Centric Analysis


Assessment of Differential Activity Against Rat 5-Lipoxygenase (5-LOX) vs. Reference Standards

A direct assessment for 6-amino-2,3-dihydro-1H-pyrrolizin-1-one against the enzyme 5-lipoxygenase (5-LOX) from rat basophilic leukemia-1 (RBL-1) cells was performed. The compound was evaluated at a concentration of 100 µM and demonstrated no significant activity (NS) [1]. This contrasts with established reference inhibitors for this target, which typically exhibit potent inhibition in the low micromolar to nanomolar range. The lack of quantifiable inhibition at this high concentration differentiates the compound from known active 5-LOX inhibitors.

5-Lipoxygenase Inflammation Enzyme Inhibition

Evaluation of Inhibitory Activity Against Human Pyrroline-5-Carboxylate Reductase 1 (PYCR1)

In a biochemical assay evaluating the inhibition of human pyrroline-5-carboxylate reductase 1 (PYCR1), 6-amino-2,3-dihydro-1H-pyrrolizin-1-one exhibited an IC50 value of 311,000 nM (311 µM) [1]. This level of activity is considered very weak. For context, potent small-molecule inhibitors of PYCR1, when identified in primary screens or optimization campaigns, typically aim for IC50 values in the low micromolar to nanomolar range. This data point indicates that the compound, in its current form, lacks significant potency against this metabolic target.

PYCR1 Cancer Metabolism Enzyme Inhibition

Synthesis and Chiral Access: Enantioselective Route to Pyrrolizin-1-one Scaffolds

A recent publication details an enantioselective synthetic route to access substituted 2,3-dihydro-1H-pyrrolizin-1-ones [1]. The methodology utilizes Lewis base-catalyzed N-allylation of N-silyl pyrrole latent nucleophiles, followed by hydrogenation and a diastereoselective Friedel-Crafts cyclization. While the paper does not synthesize or evaluate 6-amino-2,3-dihydro-1H-pyrrolizin-1-one specifically, it establishes a critical class-level capability: the ability to produce enantiomerically enriched versions of this core scaffold. This is a key differentiator from older, racemic synthetic methods and opens the door to exploring stereochemistry-dependent biological activities.

Enantioselective Synthesis Pyrrolizinone Chemical Methodology

Defined Research and Application Scenarios for 6-amino-2,3-dihydro-1H-pyrrolizin-1-one Based on Verified Evidence


As a Negative Control or Inactive Scaffold in 5-Lipoxygenase (5-LOX) Assays

Given its demonstrated lack of significant inhibitory activity against rat 5-LOX at a high concentration (100 µM) [1], 6-amino-2,3-dihydro-1H-pyrrolizin-1-one is well-suited for use as a negative control compound in enzyme inhibition assays targeting 5-LOX. It can help establish baseline activity and confirm that observed inhibition from test compounds is specific and not due to assay interference or non-specific binding from the pyrrolizinone core itself.

As a Low-Potency Benchmark for PYCR1 Inhibitor Discovery Programs

The quantitative IC50 value of 311 µM against human PYCR1 [1] provides a clear, low-potency benchmark for medicinal chemistry efforts. Researchers aiming to develop novel PYCR1 inhibitors can use this compound as a starting point for structure-activity relationship (SAR) studies, focusing on modifications to the 6-amino-2,3-dihydro-1H-pyrrolizin-1-one core that might enhance potency. It serves as a defined, inactive-to-weakly-active reference point for lead optimization campaigns.

As a Starting Material for Exploring Chiral Pyrrolizinone Synthesis

For synthetic chemistry groups focused on methodology development, 6-amino-2,3-dihydro-1H-pyrrolizin-1-one or its close analogs represent a relevant target for applying modern enantioselective synthetic techniques [1]. Procuring this scaffold to test new asymmetric catalysis methods or to generate enantiopure building blocks for further biological evaluation is a scientifically sound application, particularly given the established interest in this class of compounds for therapeutic areas like Alzheimer's disease [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-amino-2,3-dihydro-1H-pyrrolizin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.